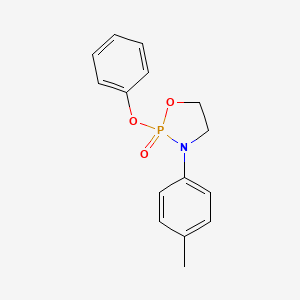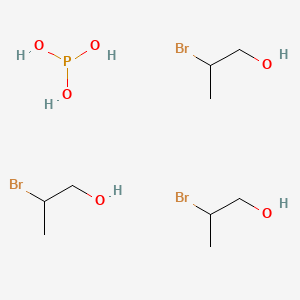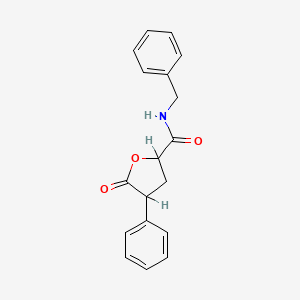
3-(4-Methylphenyl)-2-phenoxy-1,3,2lambda~5~-oxazaphospholidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Methylphenyl)-2-phenoxy-1,3,2lambda~5~-oxazaphospholidin-2-one is a complex organic compound that belongs to the class of oxazaphospholidinones This compound is characterized by the presence of a phenyl group, a methylphenyl group, and a phenoxy group attached to an oxazaphospholidinone ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methylphenyl)-2-phenoxy-1,3,2lambda~5~-oxazaphospholidin-2-one typically involves the reaction of 4-methylphenyl isocyanate with phenol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction mechanism involves the nucleophilic attack of the phenol on the isocyanate group, followed by cyclization to form the oxazaphospholidinone ring.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions is also common in industrial settings.
化学反应分析
Types of Reactions
3-(4-Methylphenyl)-2-phenoxy-1,3,2lambda~5~-oxazaphospholidin-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield the corresponding reduced forms of the compound.
Substitution: The phenyl and phenoxy groups can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and other electrophiles are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxides, while substitution reactions may result in the formation of various substituted derivatives.
科学研究应用
3-(4-Methylphenyl)-2-phenoxy-1,3,2lambda~5~-oxazaphospholidin-2-one has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3-(4-Methylphenyl)-2-phenoxy-1,3,2lambda~5~-oxazaphospholidin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
4-Methylpropiophenone: An aromatic ketone with similar structural features.
Mephedrone (4-MMC): A synthetic cathinone with a methylphenyl group.
Phenyl isocyanate: A compound with a phenyl group and an isocyanate functional group.
Uniqueness
3-(4-Methylphenyl)-2-phenoxy-1,3,2lambda~5~-oxazaphospholidin-2-one is unique due to its oxazaphospholidinone ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
属性
CAS 编号 |
41205-55-4 |
|---|---|
分子式 |
C15H16NO3P |
分子量 |
289.27 g/mol |
IUPAC 名称 |
3-(4-methylphenyl)-2-phenoxy-1,3,2λ5-oxazaphospholidine 2-oxide |
InChI |
InChI=1S/C15H16NO3P/c1-13-7-9-14(10-8-13)16-11-12-18-20(16,17)19-15-5-3-2-4-6-15/h2-10H,11-12H2,1H3 |
InChI 键 |
QSUXBWUXZUMRDM-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)N2CCOP2(=O)OC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![Benzoic acid, 4-[[(nonafluorobutyl)sulfonyl]oxy]-, methyl ester](/img/structure/B14653955.png)
![Bicyclo[3.3.0]octan-1-ol](/img/structure/B14653961.png)




![8-Methyl-3,4-dihydro-1H-pyrano[3,4-c]pyridin-1-one](/img/structure/B14653988.png)



